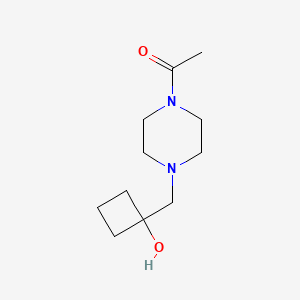

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYSAQMRILFBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one, with the CAS number 1394766-30-3, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- IUPAC Name : 1-{4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl}ethan-1-one

- Molecular Formula : C11H20N2O2

- Molecular Weight : 212.29 g/mol

- Physical Form : Oil

- Purity : 95% .

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that similar piperazine derivatives exhibit neuroprotective effects and influence apoptotic pathways in cancer cells.

Anticancer Properties

A study highlighted the synthesis of piperazine derivatives, including those structurally related to this compound, which demonstrated significant efficacy against human breast cancer cell lines. The compounds were shown to induce apoptosis through the activation of caspases and inhibition of poly (ADP-ribose) polymerase (PARP) .

Neuroprotective Effects

Research on piperazine derivatives has also indicated potential neuroprotective effects. A compound similar in structure was found to protect against glutamine-induced neurotoxicity in PC12 cells, suggesting that modifications to the piperazine ring can enhance neuroprotective properties .

Study 1: Antitumor Activity

In a study investigating a series of piperazine derivatives, one compound exhibited an IC50 value of 18 μM against estrogen-receptor-positive breast cancer cells. This study emphasized the importance of structural modifications in enhancing anticancer activity .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death induced by neurotoxic agents, thus supporting their potential use in neurodegenerative disease treatment .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | 1-{4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl}ethan-1-one |

| CAS Number | 1394766-30-3 |

| Molecular Formula | C11H20N2O2 |

| Molecular Weight | 212.29 g/mol |

| Purity | 95% |

| Biological Activity | Anticancer, Neuroprotective |

Scientific Research Applications

Pharmaceutical Development

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one is primarily explored for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in the fields of neurology and psychiatry.

Case Studies:

- Antidepressant Activity: Research indicates that compounds with piperazine moieties exhibit antidepressant-like effects in animal models. The incorporation of a cyclobutyl group may enhance the pharmacological profile of this compound, warranting further investigation into its efficacy as an antidepressant .

Neuroscience Research

The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuroscience research. Studies have shown that similar piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Case Studies:

- Serotonin Receptor Modulation: Preliminary studies suggest that derivatives of piperazine can act as serotonin receptor agonists or antagonists, potentially leading to new treatments for mood disorders .

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex compounds. Its reactivity allows chemists to explore various synthetic pathways to develop novel molecules with desired biological activities.

Synthesis Techniques:

- Reactions Involving Piperazine: The synthesis typically involves reactions where piperazine derivatives are modified through alkylation or acylation processes, allowing for the introduction of functional groups that enhance biological activity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments are necessary to evaluate its effects on human health and environmental safety.

Case Studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.